![molecular formula C12H12N2S B3019724 (Z)-2-cyano-3-(4-ethylphenyl)prop-2-enethioamide CAS No. 1164518-40-4](/img/structure/B3019724.png)
(Z)-2-cyano-3-(4-ethylphenyl)prop-2-enethioamide
Overview
Description
(Z)-2-cyano-3-(4-ethylphenyl)prop-2-enethioamide, commonly known as CEPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CEPT is a thioamide derivative of α,β-unsaturated ketone, which makes it an interesting compound for synthesis and research purposes.
Mechanism Of Action
The mechanism of action of CEPT is not fully understood, but studies suggest that it may act by modulating various signaling pathways, including the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. CEPT has also been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, which contributes to its antioxidant activity.
Biochemical And Physiological Effects
CEPT has been found to have several biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, the scavenging of free radicals, and the induction of apoptosis in cancer cells. Additionally, CEPT has been shown to reduce the expression of matrix metalloproteinases, which are involved in the breakdown of extracellular matrix and play a role in various diseases, including cancer and arthritis.
Advantages And Limitations For Lab Experiments
One of the main advantages of CEPT is its simplicity of synthesis, which makes it an attractive option for researchers. Additionally, CEPT has been found to exhibit a range of biological activities, making it a promising candidate for further research. However, one limitation of CEPT is its relatively low solubility in water, which may make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on CEPT. One area of interest is the development of CEPT-based drugs for the treatment of inflammatory diseases and cancer. Additionally, further research is needed to fully understand the mechanism of action of CEPT and its potential applications in other fields, such as materials science and catalysis. Finally, more studies are needed to investigate the safety and toxicity of CEPT, which will be critical for its future use in clinical settings.
Conclusion:
In conclusion, CEPT is a promising compound with potential applications in various fields, including medicine, materials science, and catalysis. The synthesis of CEPT is relatively simple, and it exhibits a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Further research is needed to fully understand the mechanism of action of CEPT and its potential applications in other fields.
Scientific Research Applications
CEPT has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Studies have shown that CEPT can inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which play a critical role in various inflammatory diseases. Additionally, CEPT has been found to scavenge free radicals and protect cells from oxidative stress, which is associated with a range of diseases, including cancer. CEPT has also been shown to induce apoptosis in cancer cells, making it a promising candidate for anticancer therapy.
properties
IUPAC Name |
(Z)-2-cyano-3-(4-ethylphenyl)prop-2-enethioamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2S/c1-2-9-3-5-10(6-4-9)7-11(8-13)12(14)15/h3-7H,2H2,1H3,(H2,14,15)/b11-7- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVLLSTVURBKHH-XFFZJAGNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C(C#N)C(=S)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C(/C#N)\C(=S)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-cyano-3-(4-ethylphenyl)prop-2-enethioamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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